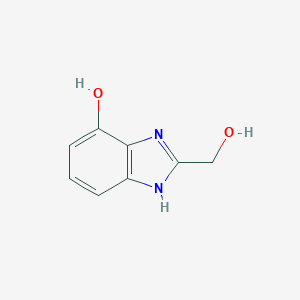

4-Hydroxy-2-(hydroxymethyl)benzimidazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(hydroxymethyl)-1H-benzimidazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-4-7-9-5-2-1-3-6(12)8(5)10-7/h1-3,11-12H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROOLBGYYVWEIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foreword: The Strategic Importance of the Benzimidazole Scaffold

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2-(hydroxymethyl)benzimidazole

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, stands as a "privileged structure" in the landscape of medicinal chemistry and materials science.[1][2] First synthesized in 1872, its derivatives have demonstrated a remarkable breadth of pharmacological activities, including roles as anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), antihistamines, and anticancer agents.[2][3] The structural versatility of the benzimidazole core, particularly its ability to engage in hydrogen bonding and coordinate with metallic centers, underpins its potent biological efficacy.[3]

This guide focuses on the synthesis of a specific, functionally rich derivative: 4-Hydroxy-2-(hydroxymethyl)benzimidazole . The introduction of both a phenolic hydroxyl group at the 4-position and a hydroxymethyl group at the 2-position creates a molecule with multiple points for further chemical modification, making it a valuable building block for the development of novel therapeutics and functional materials. This document provides a detailed, mechanistically-grounded protocol for its synthesis, intended for researchers and professionals in chemical synthesis and drug development.

Physicochemical Profile of the Target Compound

A clear understanding of the target molecule's properties is fundamental. All quantitative data is summarized below for easy reference.

| Property | Value | Source |

| IUPAC Name | 2-(hydroxymethyl)-1H-benzimidazol-4-ol | PubChem[4] |

| Molecular Formula | C₈H₈N₂O₂ | PubChem[4] |

| Molecular Weight | 164.16 g/mol | PubChem[4] |

| CAS Number | 116345-47-2 | Merck |

| Hydrogen Bond Donors | 3 | PubChem[4] |

| Hydrogen Bond Acceptors | 3 | PubChem[4] |

| Predicted XLogP3 | 0.2 | PubChem[4] |

Retrosynthetic Analysis and Strategic Approach

The synthesis of 2-substituted benzimidazoles is most reliably achieved through the cyclocondensation of an o-phenylenediamine with a suitable one-carbon electrophile, such as a carboxylic acid or its derivative.[5][6][7] This is commonly known as the Phillips benzimidazole synthesis.[6] Our retrosynthetic strategy for 4-Hydroxy-2-(hydroxymethyl)benzimidazole identifies 2,3-diaminophenol and glycolic acid as the logical and most accessible starting materials.

The overall synthetic workflow is visualized below.

Caption: Overall synthetic workflow from precursors to the final product.

Part I: Starting Material Considerations

2,3-Diaminophenol: The Nucleophilic Core

2,3-Diaminophenol serves as the binucleophilic benzene component. It is commercially available, though often as a hydrochloride salt to improve stability.[8]

-

Procurement: Can be purchased from major chemical suppliers.[9]

-

In-house Synthesis: For laboratories requiring larger quantities or specific purity profiles, it can be synthesized via the catalytic hydrogenation of 2,3-dinitrophenol. A typical procedure involves dissolving 2,3-dinitrophenol in ethanol, adding a palladium on carbon (Pd/C) catalyst, and subjecting the mixture to a hydrogen atmosphere until hydrogen uptake ceases.[10]

Causality Behind Experimental Choice: The diamine is highly susceptible to aerial oxidation, which can lead to the formation of colored, polymeric impurities.[10] Therefore, it is critical to use it immediately after preparation or liberation from its salt form and to conduct subsequent reactions under an inert atmosphere (e.g., Nitrogen or Argon) where possible.

Glycolic Acid: The C2-Electrophile

Glycolic acid (hydroxyacetic acid) is the simplest α-hydroxy acid and serves as the source for the 2-(hydroxymethyl) substituent.[11] It is an inexpensive, readily available, and stable crystalline solid.

-

Mechanism of Action: In the presence of a strong acid catalyst, the carbonyl carbon of glycolic acid becomes sufficiently electrophilic to be attacked by the nucleophilic amino groups of the diamine. Glycolic acid is a useful and versatile intermediate in organic synthesis.[11]

Part II: The Cyclocondensation Reaction: A Step-by-Step Protocol

This protocol is adapted from established methods for benzimidazole synthesis, specifically the Phillips condensation which involves heating the o-phenylenediamine and carboxylic acid in the presence of a strong acid.[6][12]

Reaction Parameters

| Reagent/Parameter | Molar Eq. | Role | Rationale |

| 2,3-Diaminophenol | 1.0 | Nucleophile | Provides the benzene and two nitrogen atoms for the benzimidazole core. |

| Glycolic Acid | 1.1 - 1.5 | Electrophile | Provides the C2 carbon and the hydroxymethyl substituent. A slight excess can drive the reaction to completion. |

| 4N Hydrochloric Acid | Solvent/Catalyst | Acid Catalyst | Protonates the carbonyl oxygen of glycolic acid, activating it for nucleophilic attack. Also maintains a low pH to prevent oxidation of the diamine. |

| Temperature | Reflux (~100-110°C) | Energy Input | Provides the activation energy for both the initial amide formation and the subsequent dehydrative cyclization. |

| Reaction Time | 2-4 hours | Duration | Sufficient time for the reaction to proceed to completion. Progress can be monitored by Thin Layer Chromatography (TLC). |

Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diaminophenol (e.g., 0.05 mol, 6.2 g).

-

Reagent Addition: To the flask, add glycolic acid (e.g., 0.06 mol, 4.56 g) followed by 100 mL of 4N hydrochloric acid.

-

Heating: Gently heat the mixture to reflux using an oil bath or heating mantle. The solution will darken. Maintain a steady reflux for 2-4 hours.

-

Cooling and Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a beaker and place it in an ice bath. Slowly and carefully neutralize the mixture by adding a 20-30% sodium carbonate or ammonium hydroxide solution dropwise with constant stirring until the pH reaches approximately 7-8. Effervescence will occur.

-

Precipitation and Isolation: As the mixture is neutralized, the crude product will precipitate as a solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Filtration: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water (3 x 50 mL) to remove inorganic salts.

-

Drying: Dry the product under vacuum at 50-60°C to yield the crude 4-Hydroxy-2-(hydroxymethyl)benzimidazole.

Mechanistic Insights

The formation of the benzimidazole ring is a two-stage process: initial acylation followed by dehydrative cyclization.

Caption: Simplified reaction mechanism for the Phillips synthesis.

-

Step 1: Acylation: One of the amino groups of 2,3-diaminophenol attacks the protonated carbonyl carbon of glycolic acid, forming a tetrahedral intermediate which then collapses to form an amide, eliminating a molecule of water.

-

Step 2: Cyclization: The remaining free amino group performs an intramolecular nucleophilic attack on the amide carbonyl carbon.

-

Step 3: Dehydration: The resulting cyclic intermediate readily eliminates a second molecule of water under the acidic and heated conditions to form the stable, aromatic benzimidazole ring.

Part III: Purification and Characterization

Purity is paramount for any compound intended for downstream applications. The crude product from this synthesis typically requires purification to remove unreacted starting materials and side products.

Purification Protocol: Recrystallization

Recrystallization is the most common and effective method for purifying benzimidazoles, which are often crystalline solids.[13][14]

-

Solvent Selection: A mixture of ethanol and water is often an excellent choice. The crude product should be highly soluble in the hot solvent and sparingly soluble at room temperature or below.

-

Procedure:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be digested at boiling for 5-10 minutes.

-

Filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.

-

Slowly add hot water to the hot filtrate until the solution becomes faintly turbid (cloudy). Add a drop or two of hot ethanol to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly under vacuum.

Characterization

The identity and purity of the final product must be confirmed through spectroscopic analysis.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for structural confirmation. Expected signals for 4-Hydroxy-2-(hydroxymethyl)benzimidazole in a solvent like DMSO-d₆ would include:

-

A singlet for the methylene protons (-CH₂OH).

-

Distinct signals in the aromatic region for the three protons on the benzene ring.

-

Broad, exchangeable singlets for the N-H proton of the imidazole ring and the two -OH protons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands. For example, a broad peak around 3400-3200 cm⁻¹ corresponding to O-H and N-H stretching, and a peak around 1620 cm⁻¹ for the C=N stretch of the imidazole ring.[15]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The ESI-MS spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 165.1.

Conclusion and Outlook

The synthetic route detailed in this guide, based on the robust Phillips condensation reaction, provides a reliable and scalable method for producing 4-Hydroxy-2-(hydroxymethyl)benzimidazole from accessible starting materials. The causality-driven explanations for each step, from the handling of the unstable diamine precursor to the rationale behind the purification strategy, are designed to empower researchers to not only replicate the procedure but also to troubleshoot and adapt it as needed. The final, purified compound serves as a versatile platform for further derivatization, opening avenues for the exploration of novel chemical entities in drug discovery and materials science.

References

-

Review On Synthesis Of Benzimidazole From O- phenyldiamine. (n.d.). International Journal of All Research Education and Scientific Methods (IJARESM). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

-

Al-Jbouri, F. H. R., & Atia, K. J. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(2), 1014–1023. Retrieved from [Link]

-

Joule, J. A. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Science Reviews, 1(1), 1-13. Retrieved from [Link]

-

Gómez-Benítez, S., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5727. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 2,3-diaminophenol. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). 2,3-Diaminophenol, 97%. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-2-(hydroxymethyl)benzimidazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Glycolic acid. Retrieved from [Link]

-

Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. Retrieved from [Link]

-

Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(84), 44793-44801. Retrieved from [Link]

-

Reddy, B. A. (2009). Synthesis, Characterization and Structural elucidation of some di-substituted 2-(α-hydroxy benzyl) Bezimidazole derivatives. Journal of Biomedical Science and Research, 1(1), 27-32. Retrieved from [Link]

-

Takahashi, K., Taniguchi, I., Miyamoto, M., & Kimura, Y. (2005). Melt/solid polycondensation of glycolic acid to obtain high-molecular-weight poly(glycolic acid). Journal of Polymer Science Part A: Polymer Chemistry, 43(20), 4846-4854. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-(4-Hydroxyphenyl)benzimidazole. Retrieved from [Link]

- World Intellectual Property Organization. (2008). A process for the preparation of benzimidazole derivatives and their salts. WO2008045777A2.

-

PubChem. (n.d.). 2,3-Diaminophenol. Retrieved from [Link]

-

Li, Z., et al. (2022). One-pot chemoenzymatic synthesis of glycolic acid from formaldehyde. Green Chemistry, 24(1), 209-217. Retrieved from [Link]

-

Sciencemadness Wiki. (n.d.). Glycolic acid. Retrieved from [Link]

-

Takahashi, K., et al. (2005). Melt/solid polycondensation of glycolic acid to obtain high-molecular- weight poly(glycolic acid). Kyushu University Institutional Repository. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of 1-(2-Hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride crystal. Retrieved from [Link]

-

Kumar, R., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(19), 6245. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Hydroxybenzimidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR of 2-(hydroxymethyl)benzimidazole. Retrieved from [Link]

-

Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27. Retrieved from [Link]

Sources

- 1. ijariie.com [ijariie.com]

- 2. Benzimidazole - Wikipedia [en.wikipedia.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. 4-Hydroxy-2-(hydroxymethyl)benzimidazole | C8H8N2O2 | CID 19820695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. 2,3-Diaminophenol | C6H8N2O | CID 579937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. Glycolic acid - Wikipedia [en.wikipedia.org]

- 12. jbsr.pharmainfo.in [jbsr.pharmainfo.in]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. prepchem.com [prepchem.com]

- 15. rsc.org [rsc.org]

4-Hydroxy-2-(hydroxymethyl)benzimidazole chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxy-2-(hydroxymethyl)benzimidazole

Executive Summary

4-Hydroxy-2-(hydroxymethyl)benzimidazole is a heterocyclic organic compound featuring a fused benzene and imidazole ring system. As a derivative of benzimidazole, a scaffold renowned for its presence in a multitude of pharmacologically active molecules, this compound serves as a critical intermediate and building block in medicinal chemistry and materials science.[1][2] Its unique structural arrangement, possessing a phenolic hydroxyl group, an alcoholic hydroxyl group, and the characteristic imidazole moiety, imparts a versatile reactivity profile. This guide provides a comprehensive technical overview of its core chemical properties, established synthetic routes, analytical characterization, and its role as a precursor in the development of advanced bioactive molecules, tailored for researchers and drug development professionals.

Introduction to the Benzimidazole Scaffold

The Privileged Nature of Benzimidazoles in Drug Discovery

The benzimidazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry.[3][4] This designation stems from its ability to bind to a wide range of biological targets with high affinity, leading to diverse pharmacological activities.[5] The structure is an isostere of naturally occurring purine nucleotides, allowing it to interact with biopolymers within living systems.[6] Marketed drugs containing the benzimidazole core span numerous therapeutic areas, including proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., mebendazole), antihistamines, and anticancer agents.[1][] The versatility of the benzimidazole system arises from its stable aromatic nature and the presence of hydrogen bond donors and acceptors, which facilitate strong interactions with enzyme active sites and receptors.[]

Structural Features of 4-Hydroxy-2-(hydroxymethyl)benzimidazole

The subject of this guide, 4-Hydroxy-2-(hydroxymethyl)benzimidazole, combines the core benzimidazole structure with two key functional groups:

-

A C4 Phenolic Hydroxyl Group: This group significantly influences the molecule's acidity, electronic properties, and potential for hydrogen bonding. It can act as a key interaction point with biological targets.

-

A C2 Hydroxymethyl Group: This alcoholic group provides a site for further chemical modification and also contributes to the molecule's polarity and hydrogen bonding capacity.

These substituents differentiate it from the parent benzimidazole, enhancing its polarity and providing specific handles for synthetic elaboration.

Core Physicochemical Properties

Identity and Nomenclature

-

IUPAC Name: 2-(hydroxymethyl)-1H-benzimidazol-4-ol[8]

-

CAS Number: 116345-47-2[9]

-

Molecular Formula: C₈H₈N₂O₂[8]

-

Synonyms: 4-Hydroxy-2-(hydroxymethyl)benzimidazole, 1H-Benzo[d]imidazol-4-ol[8][10]

Summary of Computed Properties

The following table summarizes key physicochemical properties, which are crucial for predicting the compound's behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Weight | 164.16 g/mol | [8] |

| XLogP3 | 0.2 | [8] |

| Hydrogen Bond Donor Count | 3 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

| Polar Surface Area | 69.1 Ų | [8] |

| Rotatable Bond Count | 1 | [8] |

Solubility and pKa Profile

The computed XLogP3 value of 0.2 suggests that 4-Hydroxy-2-(hydroxymethyl)benzimidazole is a relatively polar molecule with good hydrophilicity, predicting solubility in polar protic solvents like water, ethanol, and methanol.[8] The benzimidazole ring system is amphoteric; it can act as both a weak acid and a weak base.[1][11] The imidazole N-H has a pKa of approximately 12.8, while the conjugate acid has a pKa around 5.6.[1] The presence of the phenolic hydroxyl group at C4 introduces an additional acidic site, which is expected to have a pKa typical of phenols (around 10), making the molecule soluble in aqueous base.

Synthesis and Reactivity

Synthetic Strategy: The Phillips Condensation

The most common and direct method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction. This involves the cyclization of an o-phenylenediamine with a carboxylic acid under heating, often in the presence of an acid catalyst.[12][13] For the synthesis of 4-Hydroxy-2-(hydroxymethyl)benzimidazole, the logical precursors are 3,4-diaminophenol and glycolic acid .

The reaction proceeds via an initial acylation of one amino group, followed by an intramolecular cyclization and dehydration to form the stable aromatic imidazole ring. The use of microwave assistance can significantly reduce reaction times and improve yields compared to conventional heating.[14]

Caption: General synthetic workflow for 4-Hydroxy-2-(hydroxymethyl)benzimidazole.

Experimental Protocol: Synthesis of 1H-benzimidazol-2-ylmethanol (Analog)

This protocol for a closely related analog provides a validated starting point for the synthesis of the target compound.[12]

-

Reactant Preparation: Dissolve o-phenylenediamine (500 mg, 4.62 mmol) and glycolic acid (703.5 mg, 9.25 mmol) in dimethylformamide (DMF).

-

Reaction: Heat the mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]

Expert Insight: The choice of a high-boiling polar aprotic solvent like DMF facilitates the dehydration step. For the synthesis of the C4-hydroxy target, protection of the phenolic group may be necessary to prevent side reactions, depending on the reaction conditions, though often the reaction proceeds with the unprotected phenol.

Key Reactive Sites and Expected Chemical Transformations

The molecule's functionality is dictated by three primary reactive sites, enabling a wide range of derivatization strategies.

Caption: Key reactive sites on the 4-Hydroxy-2-(hydroxymethyl)benzimidazole scaffold.

-

Site A (Imidazole N-H): This nitrogen is nucleophilic and can be readily alkylated or acylated to generate N1-substituted derivatives.[1]

-

Site B (Alcoholic Hydroxyl): The primary alcohol of the hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be esterified or etherified.[15]

-

Site C (Phenolic Hydroxyl): This group is acidic and can be deprotonated to form a phenoxide. It can undergo O-alkylation (etherification) or O-acylation (esterification). It is also an activating group that directs electrophilic aromatic substitution to the ortho and para positions on the benzene ring.[15]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on analyses of closely related structures, the expected NMR signals can be predicted.[12][16]

¹H NMR (Predicted, in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.5 | Broad singlet | 1H | Imidazole N-H |

| ~9.5-10.0 | Broad singlet | 1H | Phenolic O-H |

| ~7.0-7.4 | Multiplet | 3H | Aromatic C-H (H5, H6, H7) |

| ~5.0-5.5 | Broad singlet | 1H | Alcoholic O-H |

| ~4.7 | Singlet | 2H | Methylene -CH₂- |

¹³C NMR (Predicted, in DMSO-d₆): Expected signals would include a peak for the -CH₂- group (~55-60 ppm), multiple peaks in the aromatic region (110-155 ppm) for the six carbons of the benzene ring and the two carbons of the imidazole ring, with the C4 carbon bearing the -OH group being significantly downfield.

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS) under positive ion mode, the compound is expected to show a prominent molecular ion peak corresponding to the protonated molecule [M+H]⁺.

-

Exact Mass: 164.0586 g/mol [8]

-

Expected [M+H]⁺: m/z 165.0664

Key fragmentation pathways would likely involve the neutral loss of water (H₂O) from the hydroxymethyl group or the loss of the entire hydroxymethyl radical (•CH₂OH).

Chromatographic Behavior

Given its polarity (XLogP3 = 0.2), the compound is well-suited for analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) using polar mobile phases (e.g., water/acetonitrile or water/methanol mixtures) with a C18 stationary phase. It would exhibit relatively short retention times under standard gradient conditions.

Role in Research and Drug Development

Utility as a Synthetic Intermediate

The primary value of 4-Hydroxy-2-(hydroxymethyl)benzimidazole lies in its role as a versatile synthetic intermediate.[10] The multiple reactive handles allow for its incorporation into larger, more complex molecules with tailored biological activities. For instance, it has been documented as a building block for complex indene derivatives with potential therapeutic applications.[17] Its structured functionality allows for precise, regioselective modifications, making it a valuable tool in combinatorial chemistry and library synthesis for drug discovery campaigns.

Overview of Benzimidazole Biological Activity

While specific bioactivity data for this exact molecule is sparse, the benzimidazole class it belongs to is associated with a vast range of therapeutic applications. Understanding these provides a rationale for its use in drug development.

Caption: The diverse therapeutic landscape of the benzimidazole scaffold.

-

Anticancer: Many derivatives function by inhibiting tubulin polymerization, disrupting microtubule formation in cancer cells, or by acting as inhibitors of crucial signaling proteins like protein kinases and poly(ADP-ribose) polymerase (PARP).[6][18]

-

Anthelmintic: Benzimidazoles like albendazole and mebendazole selectively bind to the β-tubulin of parasitic worms, preventing microtubule formation and leading to parasite death.[1][19]

-

Antiulcer: Proton-pump inhibitors such as omeprazole are benzimidazole derivatives that irreversibly block the H⁺/K⁺-ATPase enzyme system in gastric parietal cells.[]

-

Antiviral & Antifungal: The scaffold is present in compounds that show activity against a range of viruses and fungi.[2][20]

Conclusion

4-Hydroxy-2-(hydroxymethyl)benzimidazole is a functionally rich molecule whose value is derived from the privileged nature of its core benzimidazole scaffold. Its key chemical properties—hydrophilicity, multiple hydrogen bonding sites, and three distinct, synthetically accessible reactive centers—make it an ideal building block for the rational design of novel therapeutic agents. While not an end-product drug itself, its role as a strategic intermediate is critical for researchers and scientists aiming to explore the vast chemical space and therapeutic potential of benzimidazole derivatives. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its effective utilization in drug discovery and development workflows.

References

-

PubChem. 4-Hydroxy-2-(hydroxymethyl)benzimidazole. National Center for Biotechnology Information. [Link]

-

PubChem. 4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Wang, X., et al. (2017). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. PMC, NIH. [Link]

-

Zhang, Y., et al. (2020). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry. [Link]

-

Stana, A., et al. (2017). Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues. Molecules, NIH. [Link]

-

The Royal Society of Chemistry. (2017). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

-

PubMed. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. National Library of Medicine. [Link]

-

Wikipedia. Benzimidazole. [Link]

-

Organic Syntheses. Benzimidazole. [Link]

-

Al-Ostath, A., et al. (2024). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules. [Link]

-

ResearchGate. (2024). Benzimidazole Derivatives and Its Biological Importance. [Link]

-

PubMed. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. National Library of Medicine. [Link]

-

Tan, C., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]

-

Cheméo. Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). [Link]

-

ResearchGate. (2018). 1H-NMR spectrum of 1-(2-Hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride crystal. [Link]

-

ResearchGate. (2017). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]

-

ResearchGate. (2024). Mechanism of action of benzimidazole derivatives as antidiabetic agents. [Link]

-

ResearchGate. (2024). Mechanism of action of benzimidazole derivatives as anthelmintic. [Link]

-

PubChem. (1R,2S)-4-hydroxy-1-{[2-(hydroxymethyl)-1H-benzimidazole-5-carbonyl]amino}. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2017). Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole. [Link]

-

precisionFDA. 4-HYDROXY-N,N,2-TRIMETHYL-1-(PHENYLMETHYL)-1H-BENZIMIDAZOLE-6-CARBOXAMIDE. [Link]

-

NIH. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]

-

GNPS Library. Spectrum CCMSLIB00005774329. [Link]

-

Organic Chemistry Portal. Benzimidazole synthesis. [Link]

-

NIST WebBook. 4-Hydroxybenzoic acid, 2TMS derivative. National Institute of Standards and Technology. [Link]

-

PMC, NIH. (2024). Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties. [Link]

-

Pharmaffiliates. 1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid. [Link]

-

ResearchGate. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. [Link]

-

Scholars Research Library. (2014). An Overview About Synthetic and Biological Profile of Benzimidazole. [Link]

Sources

- 1. Benzimidazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Hydroxy-2-(hydroxymethyl)benzimidazole | C8H8N2O2 | CID 19820695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Hydroxy-2-(hydroxymethyl)benzimidazole - [sigmaaldrich.com]

- 10. chemimpex.com [chemimpex.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. banglajol.info [banglajol.info]

- 13. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzimidazole synthesis [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. rsc.org [rsc.org]

- 17. (1R,2S)-4-hydroxy-1-{[2-(hydroxymethyl)-1H-benzimidazole-5-carbonyl]amino}-2,3-dihydro-1H-indene-2-carboxylic acid | C19H17N3O5 | CID 164513347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Researcher's Guide to Investigating the Biological Activity of 4-Hydroxy-2-(hydroxymethyl)benzimidazole

For Distribution To: Researchers, scientists, and drug development professionals.

Executive Summary

The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved drugs with a wide spectrum of biological activities. This guide focuses on a specific, yet under-investigated derivative: 4-Hydroxy-2-(hydroxymethyl)benzimidazole . While direct, extensive research on this particular molecule is limited, its structural features suggest significant therapeutic potential.

This document serves as a technical and strategic guide for researchers aiming to elucidate the biological activities of this compound. Instead of presenting a historical record of established data, we adopt a forward-looking, field-proven approach. We will dissect the molecule's structure, propose high-probability biological targets based on structure-activity relationship (SAR) data from the broader benzimidazole class, and provide detailed, self-validating experimental protocols to test these hypotheses. This is a playbook for discovery.

The Benzimidazole Scaffold: A Foundation of Therapeutic Success

Benzimidazole is a bicyclic aromatic heterocycle, consisting of a fusion between benzene and imidazole. This simple structure is a cornerstone of medicinal chemistry, affording a versatile platform for derivatization. Its most famous natural occurrence is as N-ribosyl-dimethylbenzimidazole, the axial ligand for cobalt in vitamin B12.

The true power of the benzimidazole scaffold lies in its ability to interact with a vast array of biological targets, leading to diverse pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The specific activity is largely dictated by the nature and position of substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies consistently show that substitutions at the C2, N1, C4, C5, and C6 positions are critical in defining the therapeutic profile of these molecules.

Our target molecule, 4-Hydroxy-2-(hydroxymethyl)benzimidazole, possesses two key substituents that warrant investigation:

-

A hydroxymethyl group (-CH₂OH) at the C2 position: This group can act as a hydrogen bond donor and acceptor, potentially influencing interactions with enzyme active sites.

-

A hydroxyl group (-OH) at the C4 position: This phenolic group can also participate in hydrogen bonding and may confer antioxidant properties through radical scavenging.

This guide will explore the most probable biological activities stemming from this unique substitution pattern and outline the methodologies to validate them.

Synthetic Strategy: A Feasible Pathway

The synthesis of 4-Hydroxy-2-(hydroxymethyl)benzimidazole is readily achievable through established condensation reactions. A common and effective method involves the reaction of an appropriately substituted o-phenylenediamine with a carboxylic acid. For our target molecule, the likely precursors would be 3,4-diaminophenol and glycolic acid.

A study by Rahman et al. (2016) demonstrated a successful synthesis of the closely related 1H-benzimidazol-2-ylmethanol (lacking the 4-hydroxy group) by condensing o-phenylenediamine with glycolic acid, achieving a high yield.[1] This established protocol provides a strong foundation for synthesizing the 4-hydroxy analogue.

High-Priority Areas for Biological Investigation & Experimental Validation

Based on extensive literature on benzimidazole derivatives, we have identified three high-priority areas for the initial investigation of 4-Hydroxy-2-(hydroxymethyl)benzimidazole: Anticancer (Cytotoxic) Activity , Antimicrobial Activity , and Anti-inflammatory Activity .

Anticancer Activity: Targeting Microtubule Dynamics

A significant number of benzimidazole derivatives exert their anticancer effects by interfering with microtubule polymerization.[2] Microtubules, essential components of the cytoskeleton, are polymers of α- and β-tubulin dimers. Their dynamic assembly and disassembly are critical for cell division, making them a prime target for chemotherapy. Benzimidazoles like nocodazole bind to β-tubulin at the colchicine-binding site, inhibiting polymerization and arresting cells in the G2/M phase of the cell cycle.[3][4][5][6]

Hypothesis: The 4-Hydroxy-2-(hydroxymethyl)benzimidazole molecule may act as a tubulin polymerization inhibitor, leading to cytotoxic effects in cancer cell lines. The hydroxyl and hydroxymethyl groups could form key hydrogen bonds within the colchicine-binding pocket.

Caption: Workflow for anticancer activity evaluation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) and normal cells (e.g., 3T3) in separate 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 4-Hydroxy-2-(hydroxymethyl)benzimidazole (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Remove the treatment media. Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]

-

Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A Broad-Spectrum Potential

Benzimidazole derivatives are known to possess broad-spectrum antimicrobial activity. Their mechanism often involves the inhibition of essential cellular processes. For example, in fungi, they can inhibit tubulin polymerization, similar to their anticancer effect.[6] In bacteria, they may interfere with other vital enzymes or processes.

Hypothesis: 4-Hydroxy-2-(hydroxymethyl)benzimidazole may exhibit inhibitory activity against a range of pathogenic bacteria and fungi.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11][12][13][14]

-

Prepare Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Prepare Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial or fungal inoculum to each well, bringing the final volume to 200 µL. This will halve the compound concentration in each well.

-

Controls: Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[14] This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity: COX Enzyme Inhibition

Certain benzimidazole derivatives are known to exert anti-inflammatory effects, primarily by inhibiting cyclooxygenase (COX) enzymes.[15][16][17] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting these enzymes.

Hypothesis: The phenolic hydroxyl group on the 4-Hydroxy-2-(hydroxymethyl)benzimidazole structure may contribute to COX inhibition, giving the molecule anti-inflammatory properties.

This assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of a probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) to produce a colored or fluorescent product, which can be quantified.[18][19]

-

Reagent Preparation: Prepare assay buffer, heme, and the test compound dilutions. Reconstitute human recombinant COX-1 and COX-2 enzymes as per the manufacturer's instructions (e.g., from a commercial kit).

-

Reaction Setup: In a 96-well plate, add assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to each well.

-

Inhibitor Addition: Add the test compound dilutions to the respective wells. Include a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control and a vehicle control.

-

Incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Initiate the reaction by adding a solution of arachidonic acid (the substrate) and the fluorometric probe.

-

Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value for both COX-1 and COX-2 to determine potency and selectivity.

Data Interpretation and Future Directions

The results from these initial assays will provide a clear, quantitative assessment of the biological activity of 4-Hydroxy-2-(hydroxymethyl)benzimidazole.

| Potential Activity | Primary Assay | Key Metric | Interpretation of a Positive Result |

| Anticancer | MTT Assay | IC₅₀ (µM) | A low IC₅₀ value (e.g., <10 µM) against cancer cells with a significantly higher IC₅₀ for normal cells indicates potent and selective cytotoxic activity. |

| Antimicrobial | Broth Microdilution | MIC (µg/mL) | A low MIC value indicates potent antimicrobial activity. Activity against both Gram-positive and Gram-negative bacteria would suggest a broad-spectrum agent. |

| Anti-inflammatory | COX Inhibition Assay | IC₅₀ (µM) | A low IC₅₀ value indicates potent COX inhibition. A significantly lower IC₅₀ for COX-2 compared to COX-1 suggests desirable COX-2 selectivity, potentially reducing gastrointestinal side effects. |

A positive "hit" in any of these areas warrants further investigation. For example, a potent anticancer result should be followed by more detailed mechanism-of-action studies, such as cell cycle analysis and in vitro tubulin polymerization assays.[4] Promising antimicrobial activity would lead to minimum bactericidal concentration (MBC) studies and time-kill assays.

By systematically applying this discovery framework, researchers can efficiently and rigorously characterize the therapeutic potential of 4-Hydroxy-2-(hydroxymethyl)benzimidazole, paving the way for further preclinical development.

References

-

Shi, L., et al. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Phytopathology, 106(5), 436-443. Available from: [Link]

-

CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 12, 2026, from [Link]

-

Zhelev, Z., et al. (2020). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 25(18), 4239. Available from: [Link]

-

Shi, L., et al. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. PubMed. Available from: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 12, 2026, from [Link]

-

Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. Available from: [Link]

-

ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved January 12, 2026, from [Link]

-

Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved January 12, 2026, from [Link]

-

ProQuest. (n.d.). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. Retrieved January 12, 2026, from [Link]

-

PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐ hydroxymethylbenzimidazoles. Retrieved January 12, 2026, from [Link]

-

Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Retrieved January 12, 2026, from [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved January 12, 2026, from [Link]

-

Sanford Guide. (n.d.). Resources | Antimicrobial Susceptibility Testing, MIC. Retrieved January 12, 2026, from [Link]

-

IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved January 12, 2026, from [Link]

-

Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Available from: [Link]

Sources

- 1. banglajol.info [banglajol.info]

- 2. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - ProQuest [proquest.com]

- 3. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. researchgate.net [researchgate.net]

- 7. clyte.tech [clyte.tech]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. broadpharm.com [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 12. protocols.io [protocols.io]

- 13. sanfordguide.com [sanfordguide.com]

- 14. idexx.dk [idexx.dk]

- 15. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academicjournals.org [academicjournals.org]

- 19. sigmaaldrich.com [sigmaaldrich.com]

The Benzimidazole Nucleus: A Journey from Serendipitous Discovery to a Scaffold of Therapeutic Preeminence

An In-Depth Technical Guide on the Discovery and History of Benzimidazole Compounds

Introduction: The Genesis of a Privileged Scaffold

The benzimidazole core, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, stands as a testament to the intricate and often serendipitous path of drug discovery.[1] Its structural resemblance to endogenous purines hinted at a biological significance that would take decades to fully uncover. This guide provides a comprehensive technical journey through the history of benzimidazole, from its first synthesis in the 19th century to its establishment as a "privileged scaffold" in modern medicinal chemistry. We will explore the key scientific milestones, the evolution of its synthesis, the discovery of its wide-ranging pharmacological activities, and the elucidation of its primary mechanism of action that led to the development of blockbuster anthelmintic drugs. This narrative is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but also insights into the causality behind the scientific endeavors that unlocked the therapeutic potential of this remarkable heterocyclic system.

Chapter 1: The Dawn of Benzimidazole Chemistry

The First Synthesis: Hobrecker's Breakthrough in 1872

The story of benzimidazole begins in 1872 with the German chemist Hobrecker, who first reported the synthesis of a derivative of this heterocyclic system.[2][3][4] His work, a landmark in heterocyclic chemistry, involved the reduction of 2-nitro-4-methylacetanilide using tin (Sn) and hydrochloric acid (HCl), followed by an intramolecular cyclization via dehydration to yield 2,5-dimethylbenzimidazole.[2][3][4]

Experimental Protocol: Hobrecker's Synthesis of 2,5-Dimethylbenzimidazole (1872)

-

Step 1: Reduction of the Nitro Group: 2-nitro-4-methylacetanilide is treated with a mixture of tin and concentrated hydrochloric acid. The tin acts as a reducing agent in the acidic medium, converting the nitro group (-NO₂) to an amino group (-NH₂).

-

Step 2: Intramolecular Cyclization and Dehydration: The resulting intermediate, an N-acyl-o-phenylenediamine derivative, undergoes a spontaneous intramolecular cyclization. The acidic conditions facilitate the dehydration (loss of a water molecule) from the tetrahedral intermediate formed between the acetyl carbonyl group and the newly formed amino group.

-

Step 3: Formation of the Benzimidazole Ring: This acid-catalyzed cyclization and dehydration result in the formation of the stable, aromatic 2,5-dimethylbenzimidazole ring system.

Early Synthetic Developments: The Phillips-Ladenburg and Weidenhagen Reactions

Following Hobrecker's initial discovery, the late 19th and early 20th centuries saw the development of more general and versatile methods for synthesizing the benzimidazole core. Two classical methods, the Phillips-Ladenburg and Weidenhagen reactions, became the cornerstones of benzimidazole synthesis for many years.[5][6]

The Phillips-Ladenburg synthesis , first described in 1875, involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[6] This method is robust and allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring, corresponding to the R-group of the carboxylic acid used.

The Weidenhagen reaction provides an alternative route, utilizing the condensation of an o-phenylenediamine with an aldehyde or ketone.[4][6] This reaction is often carried out in the presence of an oxidizing agent, such as cupric acetate, to facilitate the final aromatization step.[4]

These classical methods, while foundational, often required harsh reaction conditions, such as high temperatures and strong acids, and could result in low yields.[5] Nevertheless, they provided the chemical tools necessary for the initial exploration of the biological properties of this new class of compounds.

Chapter 2: From a Biological Curiosity to a Therapeutic Goldmine

The Vitamin B₁₂ Connection: An Early Glimmer of Biological Relevance

For many decades after its discovery, the benzimidazole nucleus remained largely a chemical curiosity. The first significant insight into its potential biological role came in the 1950s with the elucidation of the structure of vitamin B₁₂ (cobalamin). It was discovered that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral part of the vitamin B₁₂ structure, serving as an axial ligand to the central cobalt atom.[7] This finding sparked considerable interest in the benzimidazole ring system as a potential source of new chemotherapeutic agents, given its presence in a vital biological molecule.[7]

The Anthelmintic Breakthrough: The Discovery of Thiabendazole

The true therapeutic potential of benzimidazoles was unleashed in 1961 with the discovery of the potent, broad-spectrum anthelmintic activity of thiabendazole (2-(4-thiazolyl)benzimidazole) by researchers at the Merck Institute for Therapeutic Research.[7][8] This discovery was a landmark in both human and veterinary medicine, providing a highly effective treatment for a wide range of gastrointestinal nematode infections.[9] The seminal paper by H. D. Brown and colleagues in the Journal of the American Chemical Society detailed its remarkable efficacy and marked the beginning of the "golden age" of benzimidazole drug development.[10]

The Second Wave: Mebendazole and Albendazole

The success of thiabendazole spurred a wave of research and development in the pharmaceutical industry, with companies systematically synthesizing and screening thousands of benzimidazole derivatives to find compounds with improved efficacy, a broader spectrum of activity, and better safety profiles.[7] This led to the development of the next generation of blockbuster benzimidazole anthelmintics.

In 1971, Janssen Pharmaceutica developed mebendazole , which demonstrated high efficacy against a wide range of intestinal worms and became a widely used treatment for infections like ascariasis, pinworm, and hookworm.[11]

A year later, in 1972, researchers at SmithKline Animal Health Laboratories developed albendazole .[12] Albendazole exhibited an even broader spectrum of activity, including efficacy against cestodes (tapeworms) and trematodes (flukes), in addition to nematodes.[12] It was patented in 1975 and approved for human use in 1982.[12]

| Compound | Year of Discovery/Development | Discovering Organization | Key Therapeutic Advantages |

| Thiabendazole | 1961 | Merck Institute for Therapeutic Research | First broad-spectrum benzimidazole anthelmintic.[8] |

| Mebendazole | 1971 | Janssen Pharmaceutica | High efficacy against common intestinal nematodes.[11] |

| Albendazole | 1972 | SmithKline Animal Health Laboratories | Very broad spectrum, including nematodes, cestodes, and trematodes.[12] |

Table 1: Key Second-Generation Benzimidazole Anthelmintics

Chapter 3: Unraveling the Mechanism of Action: The Tubulin Connection

A crucial step in the development and optimization of any drug class is understanding its mechanism of action. For benzimidazoles, early studies suggested interference with various metabolic pathways in parasites. However, the primary molecular target was identified as β-tubulin .[13][14]

Benzimidazoles exert their anthelmintic effect by binding to the β-tubulin subunit of the microtubule cytoskeleton in helminth cells.[13][14] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for a variety of vital cellular processes, including cell division (mitosis), nutrient absorption, and intracellular transport.[13] The disruption of these processes leads to the gradual immobilization and eventual death of the parasite.[11]

The selective toxicity of benzimidazoles towards parasites is attributed to their much higher binding affinity for helminth β-tubulin compared to mammalian β-tubulin.[13] The molecular basis for this selectivity and for cases of drug resistance has been linked to specific amino acid residues in the β-tubulin protein. For instance, a common mechanism of resistance in nematodes is a point mutation leading to a phenylalanine-to-tyrosine substitution at position 200 of the β-tubulin isotype I.[13]

Chapter 4: The Evolution of Synthesis: Towards Greener and More Efficient Methodologies

While the classical Phillips-Ladenburg and Weidenhagen reactions were instrumental in the early development of benzimidazoles, modern synthetic chemistry has focused on developing more efficient, versatile, and environmentally friendly methods. These modern approaches often utilize catalytic systems and milder reaction conditions.

Catalytic Approaches

The use of various catalysts has significantly improved the synthesis of benzimidazoles. Lewis acids such as ZrCl₄, TiCl₄, and SnCl₄ have been shown to be highly effective in catalyzing the condensation of o-phenylenediamines with orthoesters at room temperature. Transition metal catalysts, including those based on copper, iron, and palladium, have also been employed in various coupling and cyclization reactions to form the benzimidazole ring.[2] Nanoparticle catalysts are also gaining prominence, offering high catalytic activity and the potential for catalyst recycling.[11]

Green Chemistry Approaches

In line with the principles of green chemistry, recent research has focused on developing synthetic routes that minimize waste, avoid hazardous solvents, and reduce energy consumption.[12] This has led to the development of:

-

Solvent-free reactions: Conducting the condensation reactions under solvent-free conditions, often with microwave irradiation, can dramatically reduce reaction times and simplify product isolation.

-

Use of greener solvents: When a solvent is necessary, more environmentally benign options like water or polyethylene glycol (PEG) are being explored.[11]

-

Natural catalysts: Researchers have even demonstrated the use of natural, biodegradable catalysts like lemon juice or papaya bark ash to promote benzimidazole synthesis.[12]

These modern synthetic strategies not only make the production of benzimidazoles more sustainable but also provide access to a wider array of complex derivatives for continued drug discovery efforts.

Conclusion: An Enduring Legacy and a Bright Future

The journey of the benzimidazole nucleus, from its first synthesis by Hobrecker in 1872 to its current status as a cornerstone of anthelmintic therapy and a privileged scaffold in drug discovery, is a compelling narrative of scientific progress. The initial serendipitous discovery, the crucial link to vitamin B₁₂, the breakthrough with thiabendazole, and the subsequent rational drug design that led to mebendazole and albendazole, all highlight the interplay of fundamental research and industrial innovation. The elucidation of its β-tubulin-mediated mechanism of action provided a molecular basis for its efficacy and a deeper understanding of parasite biology. Today, the story of benzimidazole continues to evolve, with ongoing research exploring its potential in other therapeutic areas such as oncology and the development of greener, more efficient synthetic methodologies. The enduring legacy of the benzimidazole core serves as a powerful reminder of how a single heterocyclic system can give rise to a wealth of therapeutic solutions.

References

-

Nardi, M., Herrera Cano, N. C., Simeonov, S., Bence, R., Kurutos, A., Scarpelli, R., Wunderlin, D., & Procopio, A. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Catalysts, 13(2), 392. [Link]

-

Rane, Y. S., & Baser, K. P. (2023). Green Synthesis Of Benzimidazole Analogues: An Overview. Journal for ReAttach Therapy and Developmental Diversities, 6(1), 1710–1720. [Link]

-

Verma, A., Joshi, S., & Singh, D. (2013). Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. Chemical Methodologies, 2(4), 302-309. [Link]

-

Rani, S., & Sharma, A. (2022). A Review: Synthesis of Benzimidazole derivatives by using Various Nanoparticles as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology, 2(11), 402-409. [Link]

-

Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2). [Link]

-

New Drug Approvals. (2019, February 1). TIABENDAZOLE. [Link]

-

Sha᾿aban, H. G., & Askar, F. W. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Applied Chemical Engineering, 8(1), 1-22. [Link]

-

Walia, R., Hedaitullah, M., Naaz, S. F., Iqbal, K., & Lamba, H. S. (2011). BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. International Journal of Research in Pharmacy and Chemistry, 1(3), 565-574. [Link]

-

Wagih, N., Mohamed, I., El-Koussi, N. A., & Abuo-Rahma, G. E. A. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Macromolecular Symposia. [Link]

-

Ali, I., et al. (2022). The first synthesis of benzimidazole derivatives. ResearchGate. [Link]

-

Alvarez, L. I., & Mottier, M. L. (2004). A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement. Journal of Molecular Graphics and Modelling, 23(3), 275-284. [Link]

-

Rohit, K., et al. (2021). BENZIMIDAZOLE DERIVATIVES – A REVIEW. International Journal of Modern Pharmaceutical Research, 5(3), 167-180. [Link]

-

Mamedov, V. A., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(49), 43391-43416. [Link]

-

Garge, R. K., et al. (2020). Antifungal benzimidazoles disrupt vasculature by targeting one of nine β-tubulins. bioRxiv. [Link]

-

Unjin, S., et al. (2021). Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast. Cells, 10(5), 1042. [Link]

-

Ingle, R. G., & Magar, D. D. (2011). Heterocyclic chemistry of benzimidazoles and potential activities of derivatives. International Journal of Drug Research and Technology, 1(1), 26-32. [Link]

-

Wikipedia. (n.d.). Mebendazole. [Link]

-

Wikipedia. (n.d.). Thiabendazole. [Link]

-

Katiyar, S. K., et al. (1994). Antiprotozoal activities of benzimidazoles and correlations with beta-tubulin sequence. Antimicrobial Agents and Chemotherapy, 38(9), 2086-2090. [Link]

-

Rao, C. M. M. P., et al. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Bioinformation, 17(3), 404-412. [Link]

-

Garge, R. K., et al. (2020). Antifungal benzimidazoles disrupt vasculature by targeting one of nine β-tubulins. PLoS Biology, 18(11), e3000911. [Link]

-

Brown, H. D., et al. (1961). Antiparasitic Drugs. IV. 2-(4'-Thiazolyl)-benzimidazole, a New Anthelmintic. Journal of the American Chemical Society, 83(7), 1764-1765. [Link]

-

Townsend, L. B., & Wise, D. S. (1990). The synthesis and chemistry of certain anthelmintic benzimidazoles. Parasitology Today, 6(4), 107-112. [Link]

Sources

- 1. maaz.ihmc.us [maaz.ihmc.us]

- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijmpronline.com [ijmpronline.com]

- 5. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 6. ace.as-pub.com [ace.as-pub.com]

- 7. researchgate.net [researchgate.net]

- 8. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation [systems.enpress-publisher.com]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. jrtdd.com [jrtdd.com]

- 11. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiprotozoal activities of benzimidazoles and correlations with beta-tubulin sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. chemmethod.com [chemmethod.com]

An In-Depth Technical Guide to 4-Hydroxy-2-(hydroxymethyl)benzimidazole and Its Structural Analogs for Drug Discovery

This guide provides a comprehensive technical overview of 4-Hydroxy-2-(hydroxymethyl)benzimidazole and its structural analogs, intended for researchers, scientists, and drug development professionals. It delves into the synthesis, chemical properties, and potential biological activities of this class of compounds, offering a framework for their exploration in medicinal chemistry.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is a privileged scaffold in drug discovery.[1][] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[][3] Benzimidazole derivatives have been successfully developed into drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive agents.[4][5] The versatility of the benzimidazole ring system, which allows for substitutions at various positions, provides a rich platform for the design and synthesis of novel therapeutic agents.[6]

This guide focuses on a specific, yet underexplored, subset of this family: 4-Hydroxy-2-(hydroxymethyl)benzimidazole and its structural analogs. The presence of hydroxyl and hydroxymethyl groups at the C4 and C2 positions, respectively, introduces unique chemical properties and potential for specific biological interactions, making this a promising area for novel drug development.

The Core Moiety: 4-Hydroxy-2-(hydroxymethyl)benzimidazole

The central molecule of interest, 4-Hydroxy-2-(hydroxymethyl)benzimidazole, possesses key structural features that are hypothesized to influence its biological activity. The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, potentially anchoring the molecule within a biological target's binding site. The hydroxymethyl group at the 2-position provides an additional site for hydrogen bonding and can be a key pharmacophoric element.

Proposed Synthesis of 4-Hydroxy-2-(hydroxymethyl)benzimidazole

A logical starting material for the synthesis of the core moiety is 2,3-diaminophenol. The condensation of this diamine with glycolic acid, which would provide the 2-(hydroxymethyl) substituent, is a promising approach. This reaction is typically acid-catalyzed and may require elevated temperatures.

Diagram 1: Proposed Synthesis of 4-Hydroxy-2-(hydroxymethyl)benzimidazole

Caption: Proposed reaction scheme for the synthesis of the core molecule.

Structural Analogs and Their Synthetic Strategies

The exploration of structural analogs is a cornerstone of drug discovery, allowing for the fine-tuning of pharmacological properties. This section outlines the synthesis of key analogs of 4-Hydroxy-2-(hydroxymethyl)benzimidazole.

Analogs Modified at the 2-Position

Modifications at the 2-position can significantly impact the biological activity of benzimidazoles.

These analogs can be synthesized from 2-(chloromethyl)-4-hydroxybenzimidazole, which in turn can be prepared from 2,3-diaminophenol and chloroacetic acid. The subsequent nucleophilic substitution of the chlorine atom with various alkoxides or phenoxides yields the desired ethers.

Diagram 2: Synthesis of 2-(Alkoxymethyl/Aryloxymethyl) Analogs

Caption: Synthetic workflow for 2-position ether analogs.

Analogs Modified at the 4-Position

The hydroxyl group at the 4-position offers a handle for further derivatization.

Williamson ether synthesis provides a straightforward method to introduce a variety of alkyl or aryl groups at the 4-position. This involves the deprotonation of the phenolic hydroxyl group with a suitable base, followed by reaction with an alkyl or aryl halide.

Analogs with Modifications on the Benzene Ring

Introducing substituents on the benzene ring can modulate the electronic properties and lipophilicity of the molecule. Starting with appropriately substituted 2,3-diaminophenols allows for the synthesis of analogs with electron-donating or electron-withdrawing groups at the 5, 6, or 7-positions.

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis and characterization of the core molecule and its key analogs.

General Synthesis of 2-Substituted-4-hydroxybenzimidazoles

Protocol 4.1.1: Condensation of 2,3-Diaminophenol with Carboxylic Acids

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-diaminophenol (1.0 eq) in a suitable solvent such as 4M hydrochloric acid.

-

Addition of Carboxylic Acid: Add the corresponding carboxylic acid (e.g., glycolic acid for the core molecule) (1.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the solution with a base (e.g., 10% sodium hydroxide or ammonium hydroxide) until a precipitate forms.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of 2-(Chloromethyl)-4-hydroxybenzimidazole

Protocol 4.2.1: Condensation with Chloroacetic Acid

This protocol follows the general procedure outlined in 4.1.1, using chloroacetic acid as the carboxylic acid component. The resulting 2-(chloromethyl)-4-hydroxybenzimidazole is a key intermediate for further derivatization.

Synthesis of 2-(Alkoxymethyl)-4-hydroxybenzimidazole Analogs

Protocol 4.3.1: Nucleophilic Substitution

-

Reaction Setup: Dissolve 2-(chloromethyl)-4-hydroxybenzimidazole (1.0 eq) in a suitable aprotic solvent like dimethylformamide (DMF).

-

Alkoxide Formation: In a separate flask, prepare the desired alkoxide by reacting the corresponding alcohol (excess) with a strong base like sodium hydride.

-

Substitution: Add the alkoxide solution to the solution of 2-(chloromethyl)-4-hydroxybenzimidazole and stir at room temperature. Monitor the reaction by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the product using column chromatography.

Predicted Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for 4-Hydroxy-2-(hydroxymethyl)benzimidazole is scarce, the extensive literature on benzimidazole derivatives allows for informed predictions of its potential pharmacological activities and the establishment of a hypothetical structure-activity relationship (SAR) framework.

Potential Anticancer Activity

Benzimidazole derivatives are well-known for their anticancer properties, often acting as tubulin polymerization inhibitors or kinase inhibitors.[8][9] The substituents at the 2 and 4-positions of the core molecule could play a crucial role in its interaction with these targets.

-

SAR Insights:

-

The 2-hydroxymethyl group could mimic the role of other 2-substituents known to be important for binding to the colchicine binding site of tubulin.

-

The 4-hydroxyl group may enhance binding affinity through hydrogen bonding with amino acid residues in the active site of kinases.[10]

-

Modification of the 2-(hydroxymethyl) group to form ethers or esters could modulate lipophilicity and cell permeability, potentially enhancing anticancer activity.

-

Potential Anti-inflammatory Activity

Many benzimidazole derivatives exhibit significant anti-inflammatory effects, primarily through the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[11][12]

-

SAR Insights:

-

The substitution pattern on the benzimidazole ring is critical for anti-inflammatory activity.[12]

-

The 4-hydroxyl group could contribute to antioxidant activity, which is often linked to anti-inflammatory effects.

-

Introducing bulky hydrophobic groups at the 2-position, by derivatizing the hydroxymethyl group, might enhance COX inhibition.[13]

-

Potential Antimicrobial Activity

The benzimidazole scaffold is present in several commercially available antimicrobial agents.[14][15] Their mechanism of action often involves the disruption of microbial cellular processes.

-

SAR Insights:

Diagram 3: Potential Biological Targets and SAR

Caption: Relationship between structural modifications and potential biological targets.

Data Summary

Table 1: Physicochemical Properties of the Core Moiety and Key Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |

| 4-Hydroxy-2-(hydroxymethyl)benzimidazole | C₈H₈N₂O₂ | 164.16 | 0.8 |

| 2,3-Diaminophenol | C₆H₈N₂O | 124.14 | 0.3 |

| Glycolic Acid | C₂H₄O₃ | 76.05 | -1.1 |

| 2-(Chloromethyl)-4-hydroxybenzimidazole | C₈H₇ClN₂O | 182.61 | 1.5 |

Conclusion and Future Directions

4-Hydroxy-2-(hydroxymethyl)benzimidazole and its structural analogs represent a promising, yet underexplored, area of medicinal chemistry. The synthetic strategies outlined in this guide provide a clear path for the synthesis and diversification of this compound class. Based on the extensive knowledge of the broader benzimidazole family, these molecules are predicted to exhibit a range of valuable biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of these analogs to establish concrete structure-activity relationships. This will enable the optimization of lead compounds with enhanced potency and selectivity for specific biological targets, ultimately paving the way for the development of novel therapeutics.

References

-

Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Molecules, 26(14), 4297. [Link]

-